5-ethyl-1-phenyl-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-1-phenyl-1,3,5-triazinane-2-thione is a heterocyclic compound belonging to the class of 1,3,5-triazinanes These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-phenyl-1,3,5-triazinane-2-thione typically involves the cyclocondensation of primary amines with formaldehyde and thiourea. One common method is as follows:
Reactants: Ethylamine, aniline (phenylamine), formaldehyde, and thiourea.
Reaction Conditions: The reaction is carried out in a solvent such as methanol or ethanol, under reflux conditions.
Procedure: The reactants are mixed in the solvent and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for mixing and heating can also improve the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1-phenyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazinane derivatives.
Scientific Research Applications
5-ethyl-1-phenyl-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized as a corrosion inhibitor in the oil and gas industry, and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 5-ethyl-1-phenyl-1,3,5-triazinane-2-thione involves its interaction with biological molecules. The compound can form strong bonds with metal ions and proteins, disrupting their normal function. This can lead to the inhibition of enzyme activity or the induction of cell death in cancer cells. The presence of the thione group allows for the formation of reactive intermediates that can interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
1,3,5-triazinane-2-thione: Lacks the ethyl and phenyl groups, resulting in different chemical properties.
5-ethyl-1,3,5-triazinane-2-thione: Similar structure but without the phenyl group.
1-phenyl-1,3,5-triazinane-2-thione: Similar structure but without the ethyl group.
Uniqueness
The presence of both ethyl and phenyl groups in 5-ethyl-1-phenyl-1,3,5-triazinane-2-thione makes it unique compared to other triazinane derivatives
Properties
IUPAC Name |
5-ethyl-1-phenyl-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-2-13-8-12-11(15)14(9-13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDAFFLCYTVJAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CNC(=S)N(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.